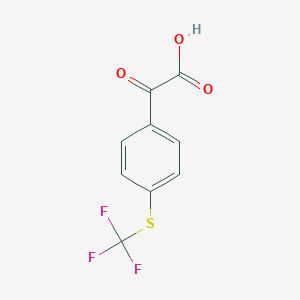![molecular formula C12H26O3Si B6158290 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers CAS No. 1429421-71-5](/img/new.no-structure.jpg)
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers: is a chemical compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a silyl group attached to an oxygen atom, which is further connected to a cyclohexanol structure. The mixture of diastereomers indicates that there are multiple stereoisomers present in the compound, each with a different spatial arrangement of atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol typically involves the following steps:
Protection of the Hydroxyl Group: : The hydroxyl group of cyclohexanol is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. This reaction forms the silyl ether derivative.
Purification: : The reaction mixture is purified to isolate the desired silyl ether compound. This can be achieved through techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. Large reactors would be used to handle the increased volume of reactants, and continuous flow systems might be employed to ensure consistent product quality. Additionally, safety measures would be strictly followed to handle the reactive chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding alcohol or aldehyde forms.
Substitution: : The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as water, alcohols, or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: : Cyclohexanone, cyclohexanoic acid.
Reduction: : Cyclohexanol, cyclohexanal.
Substitution: : Various silyl ethers, alcohols, or amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol: has several applications in scientific research:
Chemistry: : It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing chemists to selectively modify other parts of the molecule without affecting the protected hydroxyl group.
Biology: : The compound can be used in the study of enzyme mechanisms and inhibition, as well as in the synthesis of biologically active molecules.
Medicine: : It may be employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require hydroxyl protection.
Industry: : The compound is used in the production of specialty chemicals and materials, where precise control over functional group chemistry is essential.
Mecanismo De Acción
The mechanism by which 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol exerts its effects depends on the specific application. In general, the silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol: can be compared to other silyl ether compounds such as tert-butyldimethylsilyl ether and triisopropylsilyl ether . These compounds share the common feature of having a silyl group attached to an oxygen atom, but they differ in the nature of the organic moiety attached to the silyl group. The choice of silyl protecting group depends on the specific requirements of the reaction or application, such as stability, ease of removal, and compatibility with other functional groups.
Conclusion
6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers: is a versatile compound with significant applications in organic synthesis, biological research, and industrial chemistry. Its ability to act as a protecting group makes it valuable in various chemical transformations, and its unique structure allows for specific interactions and reactions.
Propiedades
Número CAS |
1429421-71-5 |
|---|---|
Fórmula molecular |
C12H26O3Si |
Peso molecular |
246.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



